![molecular formula C13H14N2O B3054205 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one CAS No. 58897-60-2](/img/structure/B3054205.png)

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one

Overview

Description

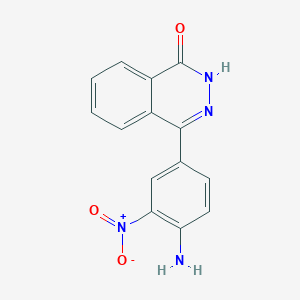

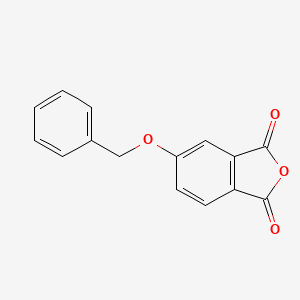

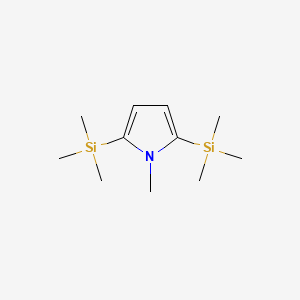

“6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one” is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been used in the search for cardiovascular drugs and agrochemicals, and later found to be associated with a plethora of activities .

Synthesis Analysis

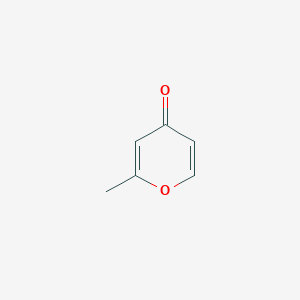

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and oxygen atom at position 3 of the ring .Chemical Reactions Analysis

A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized . Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .Scientific Research Applications

Pharmacological Properties and Medicinal Significance

Antihypertensive Activity: Pyridazinones exhibit antihypertensive effects. The incorporation of a 6-substituted phenyl group on the 4,5-dihydro-3(2H)-pyridazinone skeleton enhances cardiovascular effects, making it a potential therapeutic agent for managing hypertension .

Platelet Aggregation Inhibition: Certain 6-aryl-3(2H)-pyridazinone derivatives, particularly those substituted at position 5, inhibit calcium ion influx. This inhibition is crucial for preventing platelet aggregation, which plays a key role in thrombosis and cardiovascular diseases .

Cardiotonic Activities: Pyridazinones have been investigated for their cardiotonic properties. These compounds may influence cardiac contractility and rhythm, potentially aiding in heart failure management .

Analgesic and Anti-Inflammatory Effects: Some pyridazinones exhibit pronounced analgesic and anti-inflammatory activities. These properties make them relevant for pain management and inflammation-related conditions .

Antiulcer Activity: Certain pyridazinones have demonstrated antiulcer effects. They may protect against gastric mucosal damage and promote healing of ulcers .

Antidiabetic Potential: Recent reports suggest that pyridazinones possess antidiabetic properties. Further exploration of this aspect could lead to novel therapeutic strategies for diabetes management .

Anticonvulsant and Antiasthmatic Properties: Pyridazinones have also been investigated as anticonvulsants and antiasthmatic agents. Their effects on neuronal excitability and bronchodilation warrant further study .

Antimicrobial Activity: Emerging evidence indicates that pyridazinones exhibit antimicrobial effects. Their potential as antibacterial or antifungal agents could contribute to combating infectious diseases .

Mechanism of Action

Target of Action

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(4-ISOPROPYLPHENYL)-3(2H)-PYRIDAZINONE may interact with its targets in a similar manner.

Future Directions

Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , there is potential for further exploration and development of “6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one” and similar compounds in the field of medicinal chemistry. Future research could focus on optimizing the synthesis process, exploring new functionalizations, and conducting rigorous safety and efficacy testing.

properties

IUPAC Name |

3-(4-propan-2-ylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(16)15-14-12/h3-9H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRHOGIZKXNGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408945 | |

| Record name | 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one | |

CAS RN |

58897-60-2 | |

| Record name | 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054127.png)

![3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054128.png)